molecular formula C11H17NO B15254485 4-Amino-3-methyl-3-phenylbutan-2-ol

4-Amino-3-methyl-3-phenylbutan-2-ol

Cat. No.: B15254485
M. Wt: 179.26 g/mol
InChI Key: RMHXDGJECRFQOQ-UHFFFAOYSA-N
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Description

4-Amino-3-methyl-3-phenylbutan-2-ol is an organic compound with the molecular formula C11H17NO. This compound is characterized by the presence of an amino group, a methyl group, and a phenyl group attached to a butanol backbone. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-3-methyl-3-phenylbutan-2-ol typically involves the reaction of 3-methyl-3-phenylbutan-2-one with ammonia or an amine under reductive amination conditions. This process can be catalyzed by hydrogenation catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reductive amination processes using continuous flow reactors to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, often involving precise control of temperature, pressure, and catalyst concentration.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, such as secondary amines, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of substituted amines. Typical reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products:

    Oxidation: Ketones, aldehydes.

    Reduction: Secondary amines.

    Substitution: Substituted amines.

Scientific Research Applications

4-Amino-3-methyl-3-phenylbutan-2-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 4-Amino-3-methyl-3-phenylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The phenyl group may interact with hydrophobic pockets within proteins, enhancing binding affinity and specificity.

Comparison with Similar Compounds

  • 3-Amino-2-methyl-4-phenylbutan-2-ol
  • 3-Methyl-4-phenylbutan-2-ol

Comparison: 4-Amino-3-methyl-3-phenylbutan-2-ol is unique due to the presence of both an amino group and a phenyl group on the same carbon atom, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity to certain molecular targets and possess unique pharmacological properties.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

4-amino-3-methyl-3-phenylbutan-2-ol

InChI

InChI=1S/C11H17NO/c1-9(13)11(2,8-12)10-6-4-3-5-7-10/h3-7,9,13H,8,12H2,1-2H3

InChI Key

RMHXDGJECRFQOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(CN)C1=CC=CC=C1)O

Origin of Product

United States

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